Tepoxalin

Catalog No.
S544934
CAS No.
103475-41-8
M.F
C20H20ClN3O3
M. Wt
385.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tepoxalin

CAS Number

103475-41-8

Product Name

Tepoxalin

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3

InChI Key

XYKWNRUXCOIMFZ-UHFFFAOYSA-N

SMILES

CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O

Solubility

Soluble in DMSO

Synonyms

5-(4-chlorophenyl)-N-hydroxy-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide, ORF 20485, ORF-20485, tepoxalin

Canonical SMILES

CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O

Description

The exact mass of the compound Tepoxalin is 385.1193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Effects in Animals

Tepoxalin's primary research focus lies in its analgesic (pain-relieving) properties in animals. Studies have investigated its effectiveness in managing pain following surgical procedures in various species, including:

  • Dogs: Research suggests Tepoxalin might be beneficial for pain control after surgeries like tibial osteotomy (bone cutting) [].
  • Cats: Tepoxalin is the only cyclooxygenase (COX) inhibitor class NSAID approved for use in cats []. Studies have explored its efficacy in managing postoperative pain.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

385.1193

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TZ4OX61974

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Reduction of inflammation and relief of pain caused by acute and chronic musculoskeletal disorders.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

QM01AE92

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Irritant

Other CAS

103475-41-8

Wikipedia

Tepoxalin

Use Classification

Veterinary drugs -> Zubrin -> EMA Drug Category
Musculo-skeletal system -> Veterinary pharmacotherapeutic group
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Lopes C, Carregaro AB, Freitas GC, Padilha VS, Lukarsewski R, Paim FC, Lopes ST. Effect of tepoxalin on renal function and hepatic enzymes in dogs exposed to hypotension with isoflurane. Vet Anaesth Analg. 2014 Sep;41(5):459-67. doi: 10.1111/vaa.12129. PubMed PMID: 24961730.
2: Loftus JP, Cavatorta D, Bushey JJ, Levine CB, Sevier CS, Wakshlag JJ. The 5-lipoxygenase inhibitor tepoxalin induces oxidative damage and altered PTEN status prior to apoptosis in canine osteosarcoma cell lines. Vet Comp Oncol. 2016 Jun;14(2):e17-30. doi: 10.1111/vco.12094. PubMed PMID: 24813477.
3: McCarthy RJ. Tepoxalin no longer available commercially. Am J Vet Res. 2013 Jul;74(7):948. doi: 10.2460/ajvr.74.7.948. PubMed PMID: 23802664.
4: Lomas AL, Lyon SD, Sanderson MW, Grauer GF. Acute and chronic effects of tepoxalin on kidney function in dogs with chronic kidney disease and osteoarthritis. Am J Vet Res. 2013 Jun;74(6):939-44. doi: 10.2460/ajvr.74.6.939. PubMed PMID: 23718664.
5: Charlton AN, Benito J, Simpson W, Freire M, Lascelles BD. Evaluation of the clinical use of tepoxalin and meloxicam in cats. J Feline Med Surg. 2013 Aug;15(8):678-90. doi: 10.1177/1098612X12473994. PubMed PMID: 23349526.
6: Kushiro-Banker T, Keegan RD, Decourcey MA, Grubb TL, Greene SA, Armstrong R. Effects of tepoxalin and medetomidine on glomerular filtration rate in dogs. J Vet Med Sci. 2013 Jan 31;75(1):69-74. PubMed PMID: 22986275.
7: Bosmans T, Piron K, Oosterlinck M, Gasthuys F, Duchateau L, Waelbers T, Samoy Y, Van Vynckt D, Polis I. Comparison of analgesic efficacy of epidural methadone or ropivacaine/methadone with or without pre-operative oral tepoxalin in dogs undergoing tuberositas tibiae advancement surgery. Vet Anaesth Analg. 2012 Nov;39(6):618-27. doi: 10.1111/j.1467-2995.2012.00744.x. PubMed PMID: 22726277.
8: Sunaga T, Oh N, Hosoya K, Takagi S, Okumura M. Pro-apoptotic effects of tepoxalin, a cyclooxygenase/lipoxygenase dual inhibitor, on canine synovial fibroblasts. J Vet Med Sci. 2012 Jun;74(6):745-50. PubMed PMID: 22240988.
9: Wakshlag JJ, Peters-Kennedy J, Bushey JJ, Loftus JP. 5-lipoxygenase expression and tepoxalin-induced cell death in squamous cell carcinomas in cats. Am J Vet Res. 2011 Oct;72(10):1369-77. doi: 10.2460/ajvr.72.10.1369. PubMed PMID: 21962280.
10: Sottnik JL, Hansen RJ, Gustafson DL, Dow SW, Thamm DH. Induction of VEGF by tepoxalin does not lead to increased tumour growth in a canine osteosarcoma xenograft. Vet Comp Oncol. 2011 Jun;9(2):118-30. doi: 10.1111/j.1476-5829.2010.00240.x. PubMed PMID: 21569197.
11: Giorgi M, Mengozzi G, Raffaelli A, Saba A. Characterization of in vivo plasma metabolites of tepoxalin in horses using LC-MS-MS. J Pharm Biomed Anal. 2011 Aug 25;56(1):45-53. doi: 10.1016/j.jpba.2011.03.028. PubMed PMID: 21497474.
12: Guo XH, Zhang HW, Tao L, Li YJ, Wang PA, Wang SY, Wang Q, Dong LH, Chang JB. [Novel synthetic method and analgesic activity of tepoxalin]. Yao Xue Xue Bao. 2010 Oct;45(10):1260-4. Chinese. PubMed PMID: 21348304.
13: de Boever S, Neirinckx EA, Meyer E, de Baere S, Beyaert R, de Backer P, Croubels S. Pharmacodynamics of tepoxalin, sodium-salicylate and ketoprofen in an intravenous lipopolysaccharide inflammation model in broiler chickens. J Vet Pharmacol Ther. 2010 Dec;33(6):564-72. doi: 10.1111/j.1365-2885.2010.01184.x. PubMed PMID: 21062309.
14: Giorgi M, Cuniberti B, Ye G, Barbero R, Sgorbini M, Vercelli C, Corazza M, Re G. Oral administration of tepoxalin in the horse: a PK/PD study. Vet J. 2011 Oct;190(1):143-9. doi: 10.1016/j.tvjl.2010.09.013. PubMed PMID: 21036634.
15: Goodman LA, Torres BT, Reynolds LR, Budsberg SC. Effects of firocoxib, meloxicam, and tepoxalin administration on eicosanoid production in target tissues of healthy cats. Am J Vet Res. 2010 Sep;71(9):1067-73. doi: 10.2460/ajvr.71.9.1067. PubMed PMID: 20807147.
16: Macrory L, Vaughan-Thomas A, Clegg PD, Innes JF. An exploration of the ability of tepoxalin to ameliorate the degradation of articular cartilage in a canine in vitro model. BMC Vet Res. 2009 Jul 22;5:25. doi: 10.1186/1746-6148-5-25. PubMed PMID: 19624842; PubMed Central PMCID: PMC2719625.
17: Gilmour MA, Lehenbauer TW. Comparison of tepoxalin, carprofen, and meloxicam for reducing intraocular inflammation in dogs. Am J Vet Res. 2009 Jul;70(7):902-7. doi: 10.2460/ajvr.70.7.902. PubMed PMID: 19566476.
18: Horvath-Ungerboeck C, Thoday KL, Shaw DJ, van den Broek AH. Tepoxalin reduces pruritus and modified CADESI-01 scores in dogs with atopic dermatitis: a prospective, randomized, double-blinded, placebo-controlled, cross-over study. Vet Dermatol. 2009 Aug;20(4):233-42. doi: 10.1111/j.1365-3164.2009.00739.x. PubMed PMID: 19552701.
19: Goodman L, Torres B, Punke J, Reynolds L, Speas A, Ellis A, Budsberg S. Effects of firocoxib and tepoxalin on healing in a canine gastric mucosal injury model. J Vet Intern Med. 2009 Jan-Feb;23(1):56-62. doi: 10.1111/j.1939-1676.2008.0226.x. PubMed PMID: 19175721.
20: De Boever S, Neirinckx E, Baert K, De Backer P, Croubels S. Pharmacokinetics of tepoxalin and its active metabolite in broiler chickens. J Vet Pharmacol Ther. 2009 Feb;32(1):97-100. doi: 10.1111/j.1365-2885.2008.01000.x. PubMed PMID: 19161461.

Explore Compound Types